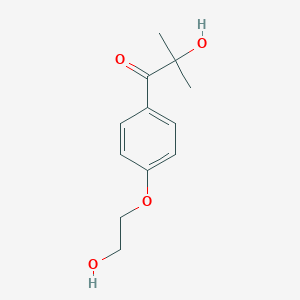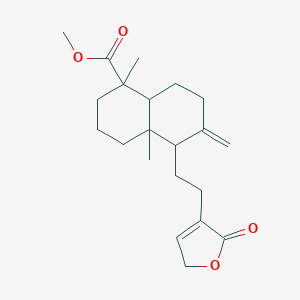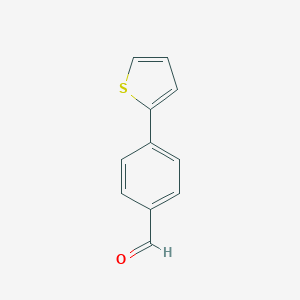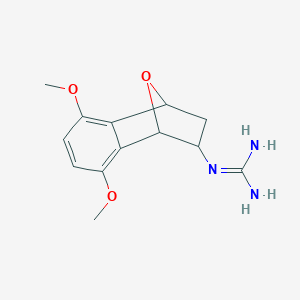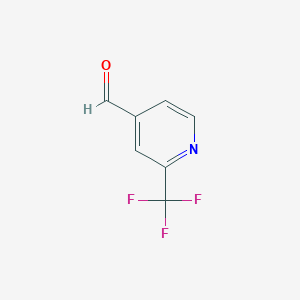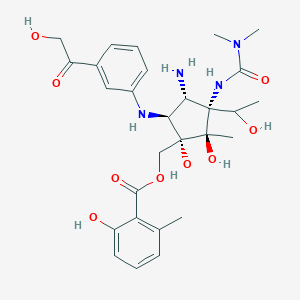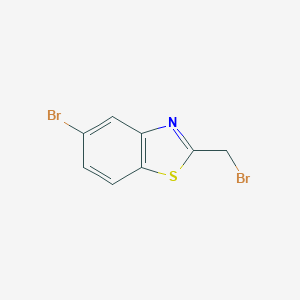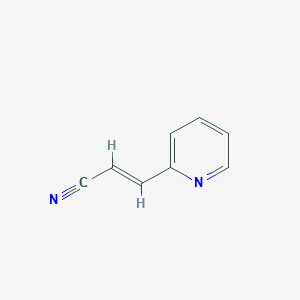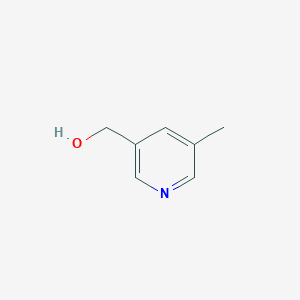
(5-Méthylpyridin-3-yl)méthanol
Vue d'ensemble
Description
(5-Methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Methylpyridin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
(5-Méthylpyridin-3-yl)méthanol : est un élément de construction polyvalent en synthèse organique. Il peut être utilisé pour synthétiser une large gamme de dérivés de la pyridine par le biais de réactions comme le couplage croisé de Suzuki . Ces dérivés sont précieux pour leur utilisation potentielle comme dopants chiraux dans les cristaux liquides, qui sont cruciaux pour les technologies d'affichage.
Chimie médicinale
En chimie médicinale, ce composé sert de précurseur pour le développement de nouveaux médicaments. Ses dérivés ont été étudiés pour diverses activités biologiques, notamment des propriétés antithromboliques et d'inhibition de la formation de biofilm . Par exemple, certains dérivés de la pyridine présentent une lyse significative contre la formation de caillots dans le sang humain, ce qui pourrait être bénéfique dans le traitement de la thrombose.
Chimie computationnelle
Enfin, en chimie computationnelle, This compound et ses dérivés peuvent être modélisés pour prédire leur réactivité et leur interaction avec d'autres molécules. Les études de théorie de la fonctionnelle de la densité (DFT) aident à comprendre leurs propriétés électroniques et leurs applications potentielles dans de nouveaux matériaux ou médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is widely used as a catalyst in organic synthesis, especially in hydrogenation reactions . Therefore, it can be inferred that its targets might be the reactants in these reactions.
Mode of Action
Given its role as a catalyst in organic synthesis, it likely interacts with its targets to facilitate chemical reactions, possibly by lowering the activation energy or altering the reaction mechanism .
Biochemical Pathways
Considering its role in organic synthesis, it can be inferred that it may be involved in various biochemical pathways where hydrogenation reactions occur .
Pharmacokinetics
It has a molecular weight of 123.15, a boiling point of 256℃, and a density of 1.092 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as a catalyst in organic synthesis, it likely facilitates chemical reactions, leading to the formation of desired products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Methylpyridin-3-yl)methanol. For instance, its storage temperature is recommended to be in an inert atmosphere at room temperature . This suggests that exposure to oxygen or extreme temperatures might affect its stability and efficacy.
Propriétés
IUPAC Name |
(5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQAYFYTWNIVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474852 | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-19-1 | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Q1: What is the structural characterization of (5-Methylpyridin-3-yl)methanol?
A1: (5-Methylpyridin-3-yl)methanol is an organic compound with the following characteristics:
Q2: How does the structure of (5-methylpyridin-3-yl)methanol relate to its potential use in synthesizing pharmaceuticals like omeprazole?
A2: (5-Methylpyridin-3-yl)methanol serves as a foundational structure that can be further modified to obtain the desired precursor, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, for 5-hydroxyomeprazole synthesis []. The presence of the methyl and methanol groups allows for further chemical transformations, such as chlorination and methoxylation, ultimately leading to the target molecule. This highlights the importance of simple heterocyclic compounds like (5-methylpyridin-3-yl)methanol as building blocks in organic synthesis, particularly in the development of pharmaceuticals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)
![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)

